4-Androsten-17A-OL-3-one-2,2,4,6,6-D5
CAS No.: 165195-35-7
Cat. No.: VC20916595
Molecular Formula: C19H28O2
Molecular Weight: 293.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165195-35-7 |
---|---|
Molecular Formula | C19H28O2 |
Molecular Weight | 293.5 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i3D2,7D2,11D |
Standard InChI Key | MUMGGOZAMZWBJJ-PPXDMADMSA-N |
Isomeric SMILES | [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@H]4O)C)C |
SMILES | CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Introduction
Chemical Identity and Structural Characteristics
4-Androsten-17A-OL-3-one-2,2,4,6,6-D5, also known as epitestosterone-2,2,4,6,6-D5, is a synthetic derivative of testosterone with deuterium atoms strategically incorporated at specific positions. This compound is characterized by the presence of deuterium, a stable isotope of hydrogen, at positions 2, 4, and 6 of the steroid skeleton, which enhances its stability and alters its metabolic pathways . The presence of deuterium makes this compound particularly valuable in research applications involving metabolic tracing and pharmacokinetics.
The compound belongs to the androstane steroid family and features the basic four-ring structure characteristic of steroids, with a hydroxyl group at the 17-alpha position and a ketone group at position 3. Unlike testosterone (which has a 17-beta hydroxyl configuration), this compound features the 17-alpha orientation, making it an epitestosterone derivative .
Identification Parameters
Parameter | Value |
---|---|
CAS Number | 165195-35-7 |
Molecular Formula | C19H23D5O2 |
Molecular Weight | 293.455 g/mol |
Exact Mass | 293.240326 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Common Synonyms | Epitestosterone-2,2,4,6,6-D5, (17α)-17-Hydroxy(2,2,4,6,6-H)androst-4-en-3-one |
Physical and Chemical Properties
The physical and chemical properties of 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 provide crucial information for its handling, storage, and application in various research settings. These properties also influence its behavior in biological systems and analytical procedures.
Physical Properties
Based on available data, 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 exhibits the following physical properties:
Chemical Reactivity
The deuterium substitution in 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 influences its chemical reactivity compared to non-deuterated epitestosterone. Deuterium forms stronger bonds with carbon atoms than hydrogen, leading to the kinetic isotope effect where certain reactions proceed more slowly when deuterium is present. This property is particularly important for its applications as a metabolic tracer, as the deuterated positions may exhibit altered reactivity in enzymatic systems .
Applications in Research and Analysis
4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 serves several important functions in research and analytical chemistry, particularly in the field of steroid analysis and metabolism studies.
Analytical Reference Standards
Comparison with Non-Deuterated Analogues
Comparing 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 with its non-deuterated counterpart provides insights into the effects of deuterium substitution on various properties and behaviors.
Analytical Considerations
From an analytical perspective, 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 offers significant advantages over non-deuterated epitestosterone as an internal standard in mass spectrometry. The mass shift caused by deuterium incorporation (approximately +5 Da) allows for clear differentiation between the analyte and the internal standard, even in complex biological matrices, without altering chromatographic behavior significantly .
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